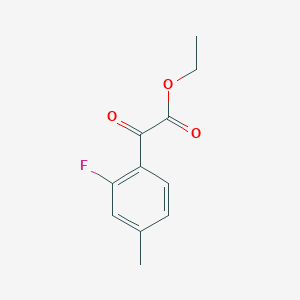

Ethyl 2-fluoro-4-methylbenzoylformate

Description

Ethyl 2-fluoro-4-methylbenzoylformate is a fluorinated aromatic ester characterized by a benzoylformate backbone substituted with a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring. This compound has been historically cataloged in chemical databases (e.g., CymitQuimica, Ref: 10-F201012) as a specialty ester for research and industrial applications.

Properties

IUPAC Name |

ethyl 2-(2-fluoro-4-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-7(2)6-9(8)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPHHYVPYZWESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641293 | |

| Record name | Ethyl (2-fluoro-4-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873547-99-0 | |

| Record name | Ethyl (2-fluoro-4-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-4-methylbenzoylformate typically involves the esterification of 2-fluoro-4-methylbenzoic acid with ethyl formate under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-4-methylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Ethyl 2-fluoro-4-methylbenzoylformate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-4-methylbenzoylformate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable intermediates. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The fluorine in this compound likely increases electron-withdrawing properties compared to the bromo/chloro or hydroxyl groups in analogs, affecting reactivity in synthetic pathways.

- Steric and Solubility: The ethyl ester group may improve solubility in non-polar solvents relative to methyl esters, though this is speculative without experimental data.

- Bioactivity Potential: Unlike the compounds listed in Tables 23, 26 (ginger, turmeric extracts), and Table 3 (moss extract) from other studies , this compound and its analogs lack direct evidence of antifungal or bioactive properties in the provided literature.

Availability and Production Status

All three compounds are marked as discontinued, indicating shared challenges:

- Synthesis Complexity : Halogenated and fluorinated esters often require hazardous reagents (e.g., HF, Cl₂), raising safety and cost barriers.

Biological Activity

Ethyl 2-fluoro-4-methylbenzoylformate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₁FO₃

- Molecular Weight : 210.21 g/mol

- CAS Number : 873547-99-0

Antimicrobial Properties

This compound has been studied for its potential antimicrobial effects. Research indicates that the compound may disrupt bacterial cell membranes, leading to cell lysis and death. The presence of the fluorine atom in its structure enhances its reactivity, facilitating interactions with microbial targets.

| Microbial Target | Activity | Mechanism |

|---|---|---|

| Gram-positive Bacteria | Inhibitory | Disruption of cell membrane integrity |

| Gram-negative Bacteria | Inhibitory | Potential interference with metabolic pathways |

Anticancer Properties

In addition to its antimicrobial effects, this compound exhibits promising anticancer activity. Studies suggest that it may inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways. The exact mechanism involves modulation of enzyme activity and receptor interactions, which can lead to apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, thereby disrupting normal cellular functions.

- Receptor Modulation : It may bind to various receptors, altering signaling cascades that control cell growth and survival.

The fluorine atom in the structure enhances the compound's ability to form stable intermediates, which is crucial for its reactivity and biological efficacy.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the strain tested.

Study on Anticancer Activity

Another research effort focused on the anticancer properties of this compound using various cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.